molecular formula C20H17IN6O3 B11102797 N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11102797
M. Wt: 516.3 g/mol
InChI Key: NMFYZGKHRLZASI-WSDLNYQXSA-N
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Description

N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an iodo, methoxy, and propynyl group attached to a phenyl ring, as well as a tetrazole and aceto hydrazide moiety

Preparation Methods

The synthesis of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Synthesis of 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde: This intermediate can be prepared by iodination of 5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde using iodine and a suitable oxidizing agent.

    Formation of the hydrazone: The benzaldehyde derivative is then reacted with 2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide under acidic or basic conditions to form the desired hydrazone product.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The iodo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a palladium catalyst.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C), and nucleophiles (e.g., amines) in the presence of catalysts.

Scientific Research Applications

N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or reactivity.

    Biological Studies: Researchers can study the compound’s interactions with enzymes, receptors, and other biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:

    3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde: This compound shares the iodo, methoxy, and propynyl groups but lacks the tetrazole and aceto hydrazide moieties.

    2-(5-phenyl-2H-tetrazol-2-yl)aceto hydrazide: This compound contains the tetrazole and aceto hydrazide moieties but lacks the iodo, methoxy, and propynyl groups.

The uniqueness of N’-{(E)-[3-IODO-5-METHOXY-4-(2-PROPYN-1-YLOXY)PHENYL]METHYLENE}-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17IN6O3

Molecular Weight

516.3 g/mol

IUPAC Name

N-[(E)-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C20H17IN6O3/c1-3-9-30-19-16(21)10-14(11-17(19)29-2)12-22-23-18(28)13-27-25-20(24-26-27)15-7-5-4-6-8-15/h1,4-8,10-12H,9,13H2,2H3,(H,23,28)/b22-12+

InChI Key

NMFYZGKHRLZASI-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)I)OCC#C

Origin of Product

United States

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